molecular formula C24H22O7 B14977720 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14977720
M. Wt: 422.4 g/mol
InChI Key: XQZRDASZDAALCX-UHFFFAOYSA-N
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Description

2-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, followed by its coupling with a pyranochromene precursor. The reaction conditions often include the use of polar solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • (8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
  • Methyl 2,3-dihydro-8-methoxy-1,4-benzodioxin-6-carboxylate
  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides

Uniqueness

Compared to similar compounds, 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its unique combination of the benzodioxin and pyranochromene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H22O7

Molecular Weight

422.4 g/mol

IUPAC Name

2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C24H22O7/c1-11-7-17-21(12(2)13(3)24(26)31-17)23-20(11)15(25)10-16(30-23)14-8-18(27-4)22-19(9-14)28-5-6-29-22/h7-9,16H,5-6,10H2,1-4H3

InChI Key

XQZRDASZDAALCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC5=C(C(=C4)OC)OCCO5

Origin of Product

United States

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